N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

CAS No.: 1361115-31-2

Cat. No.: VC2715049

Molecular Formula: C9H22ClN3O2S

Molecular Weight: 271.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361115-31-2 |

|---|---|

| Molecular Formula | C9H22ClN3O2S |

| Molecular Weight | 271.81 g/mol |

| IUPAC Name | 2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H |

| Standard InChI Key | UWEZMUNLXYQECX-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)NCCC1CCCCN1.Cl |

| Canonical SMILES | CN(C)S(=O)(=O)NCCC1CCCCN1.Cl |

Introduction

Chemical Structure and Properties

Molecular Identification

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride is characterized by specific molecular identifiers that facilitate its recognition in chemical databases and research literature. The compound is defined by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1361115-31-2 |

| Molecular Formula | C₉H₂₂ClN₃O₂S |

| Molecular Weight | 271.81 g/mol |

| IUPAC Name | 2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H |

| SMILES Notation | CN(C)S(=O)(=O)NCCC1CCCCN1.Cl |

| PubChem Compound ID | 71298880 |

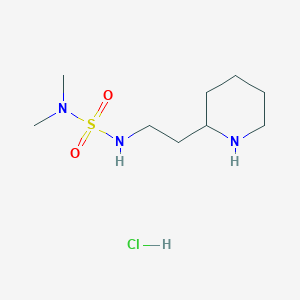

The compound features a piperidine ring substituted at the 2-position with an ethyl linker that connects to a sulfamide group. The nitrogen of the sulfamide is further substituted with two methyl groups, and the compound exists as a hydrochloride salt.

Structural Features

The molecular structure of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride can be divided into several key components:

-

A piperidine heterocyclic ring (C₅H₁₀NH) at the 2-position

-

An ethyl linker (-CH₂CH₂-) connecting the piperidine to the sulfamide group

-

A sulfamide moiety (-NHSO₂-) that serves as a linking functional group

-

A dimethylamine substitution (-N(CH₃)₂) on the sulfamide sulfur

-

A hydrochloride salt formation (·HCl)

This arrangement of functional groups contributes to the compound's physicochemical properties and potential biological activities.

| Property | Expected Characteristics |

|---|---|

| Physical Appearance | Typically a white to off-white crystalline solid |

| Solubility | Likely soluble in water due to its salt form; moderately soluble in polar organic solvents |

| Melting Point | Expected to be above 150°C (typical for hydrochloride salts) |

| pH in Solution | Acidic in aqueous solution due to hydrochloride formation |

| Stability | Relatively stable under standard laboratory conditions |

Structural Relationship to Similar Compounds

Comparison with Related Sulfamides

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride shares structural similarities with other sulfamide compounds, such as N,N-dimethyl-N'-(2-pyridinyl)sulfamide. The comparison of these compounds reveals important structural relationships:

| Compound | Core Structure | Distinctive Features |

|---|---|---|

| N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide HCl | Piperidine with ethyl linker to sulfamide | Saturated heterocyclic ring, flexible ethyl linker |

| N,N-dimethyl-N'-(2-pyridinyl)sulfamide | Pyridine directly connected to sulfamide | Aromatic heterocycle, rigid connection, no salt form |

The structural variations between these compounds may significantly influence their biological activities and physicochemical properties .

Relationship to Piperidin-4-yl Analogs

The literature contains more information about the 4-substituted piperidine analog, N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide, which differs in the position of substitution on the piperidine ring:

| Feature | 2-Position Substituted | 4-Position Substituted |

|---|---|---|

| Substitution Pattern | 2-position (ortho to nitrogen) | 4-position (para to nitrogen) |

| Conformational Properties | More constrained rotation | More symmetric conformation |

| Potential Biological Interactions | Different spatial arrangement of functional groups | Alternative binding orientation |

The position of substitution on the piperidine ring can significantly affect the compound's three-dimensional structure and its interaction with biological targets .

Analytical Characterization

Spectroscopic Identification

Characterization of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride would typically involve multiple spectroscopic techniques:

| Analytical Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for dimethyl groups (δ ~2.8-3.0 ppm), piperidine ring protons, ethyl linker protons |

| ¹³C NMR | Characteristic signals for piperidine carbons, dimethyl carbons, and ethyl linker |

| Mass Spectrometry | Parent peak at m/z 236 [M-HCl]⁺, fragmentation pattern showing loss of dimethylamine |

| IR Spectroscopy | S=O stretching bands (1300-1150 cm⁻¹), N-H stretching (~3300 cm⁻¹) |

| Elemental Analysis | Consistent with C₉H₂₂ClN₃O₂S composition |

Chromatographic Analysis

Quality control and purity assessment of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride would likely employ various chromatographic techniques:

-

HPLC with UV detection

-

Gas chromatography (potentially after derivatization)

-

Thin-layer chromatography for quick identity confirmation

-

Ion chromatography for counter-ion analysis

Comparative Analysis with Similar Bioactive Compounds

Comparison with Other Sulfamide-Based Compounds

Sulfamide-containing compounds have shown diverse biological activities. A comparison with other compounds in this class reveals:

| Compound Class | Representative Example | Biological Activity |

|---|---|---|

| Pyridinyl Sulfamides | N,N-dimethyl-N'-(2-pyridinyl)sulfamide | Various enzyme inhibition properties |

| Piperidine Sulfamides | N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide HCl | Research applications under investigation |

| Benzenesulfonamides | 4-substituted diazobenzenesulfonamides | Carbonic anhydrase inhibition |

These structural relationships highlight the versatility of sulfamide-based compounds in pharmaceutical research and their potential utility across multiple therapeutic areas .

Future Research Directions

Structure-Activity Relationship Studies

Future research on N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride might focus on:

-

Systematic modification of the piperidine ring (substitution patterns, ring size variations)

-

Alteration of the ethyl linker length to optimize biological activity

-

Exploration of alternative substituents on the sulfamide nitrogen

-

Investigation of different salt forms to modify physicochemical properties

Such studies would help establish comprehensive structure-activity relationships and identify optimized derivatives with enhanced biological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume